BI-671800

Seasonal Allergic Rhinitis CRTH2 Antagonist Environmental Challenge Chamber

For cross-species allergy research, choose BI-671800 (AP-761). Its balanced potency (hCRTH2 IC50=4.5 nM; mCRTH2 IC50=3.7 nM) and high selectivity (>5,600-fold) make it ideal for translating human cell data to murine in vivo models. Validated for oral dosing (0.1-10 mg/kg) in asthma and dermatitis studies. Stock is available in mg to g scales.

Molecular Formula C25H26F3N5O3
Molecular Weight 501.5 g/mol
CAS No. 1093108-50-9
Cat. No. B606091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-671800
CAS1093108-50-9
SynonymsBI-671800;  BI 671800;  BI671800.
Molecular FormulaC25H26F3N5O3
Molecular Weight501.5 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C(=NC(=N1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C)CC(=O)O
InChIInChI=1S/C25H26F3N5O3/c1-32(2)22-19(14-21(34)35)23(33(3)4)31-20(30-22)13-15-5-11-18(12-6-15)29-24(36)16-7-9-17(10-8-16)25(26,27)28/h5-12H,13-14H2,1-4H3,(H,29,36)(H,34,35)
InChIKeyXEOSTBFUCNZKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-671800 (CAS 1093108-50-9) Procurement Overview: CRTH2/DP2 Antagonist for Asthma and Allergic Rhinitis Research


BI-671800 (AP-761, Cmpd A; CAS 1093108-50-9; molecular formula C₂₅H₂₆F₃N₅O₃; molecular weight 501.50) is a synthetic small-molecule antagonist of chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTH2; also designated DP2) [1]. The compound is structurally defined as a benzanilide derivative and exhibits high-affinity binding to CRTH2 in vitro [2]. Clinically, BI-671800 has been evaluated through Phase I and Phase II trials as an oral agent for poorly controlled asthma and seasonal allergic rhinitis (SAR), with development sponsored by Boehringer Ingelheim [3][4].

Why Generic Substitution Fails for BI-671800: CRTH2/DP2 Antagonist Differentiation


CRTH2/DP2 antagonists represent a mechanistically distinct class from inhaled corticosteroids (ICS), leukotriene receptor antagonists (e.g., montelukast), and anti-IgE or anti-IL-5 biologics; consequently, generic substitution across these therapeutic categories is not scientifically valid [1]. Within the CRTH2 antagonist class itself, compounds including fevipiprant (QAW039), setipiprant (ACT-129968), AZD1981, and BI-671800 exhibit markedly divergent in vitro binding affinities, receptor selectivity profiles, species cross-reactivity patterns, and clinical efficacy outcomes that preclude interchangeable use [2]. The evidence assembled below delineates the precise, quantifiable differentiators that govern scientific selection of BI-671800 over alternative CRTH2 antagonists.

BI-671800 Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Procurement


BI-671800 Versus Fluticasone Propionate in Seasonal Allergic Rhinitis: Environmental Challenge Chamber Efficacy Comparison

In a randomized, double-blind, placebo-controlled crossover study in 146 patients with seasonal allergic rhinitis exposed to out-of-season allergen challenge, BI-671800 200 mg twice daily achieved a statistically significant reduction in total nasal symptom score (TNSS) AUC(0-6h) of -17% relative to placebo (absolute difference -0.85; P = .0026). Fluticasone propionate nasal spray (200 μg once daily) achieved a -33% reduction (absolute difference -1.64; P < .0001) [1]. This represents the only head-to-head comparator trial establishing BI-671800's relative efficacy against an intranasal corticosteroid benchmark in a controlled SAR model.

Seasonal Allergic Rhinitis CRTH2 Antagonist Environmental Challenge Chamber Nasal Symptom Score

BI-671800 Versus Montelukast in Seasonal Allergic Rhinitis: Environmental Challenge Chamber Head-to-Head Efficacy Data

Within the same randomized SAR trial, oral montelukast 10 mg once daily produced a TNSS reduction of -15% relative to placebo (absolute difference -0.74; P = .0115), whereas BI-671800 200 mg twice daily achieved a -17% reduction (absolute difference -0.85; P = .0026) [1]. The two oral agents demonstrated comparable symptom reduction magnitude, establishing BI-671800 as an orally active CRTH2 antagonist with efficacy similar to the established leukotriene receptor antagonist benchmark in this model.

Seasonal Allergic Rhinitis CRTH2 Antagonist Leukotriene Receptor Antagonist Montelukast Comparison

BI-671800 Add-on Therapy in Poorly Controlled Asthma: Inhaled Corticosteroid-Combination Efficacy Trial with FEV1 Quantification

In a Phase IIa 12-week crossover trial of 108 patients with symptomatic asthma receiving concomitant fluticasone propionate (44 μg twice daily), BI-671800 at 200 mg twice daily, 400 mg morning, and 400 mg evening produced adjusted mean FEV1 percent predicted changes versus placebo of +0.08% ± 0.62%, +0.28% ± 0.61%, and +0.67% ± 0.63%, respectively (all not statistically significant) [1]. The study concluded that BI-671800 did not provide clinically meaningful improvement when added to existing ICS therapy at the doses evaluated.

Asthma CRTH2 Antagonist Add-on Therapy Inhaled Corticosteroid FEV1

BI-671800 Receptor Selectivity Profile: Quantified DP2/CRTH2 Selectivity Over DP1, Thromboxane, and Prostacyclin Receptors

BI-671800 demonstrates concentration-dependent selectivity for the CRTH2/DP2 receptor relative to related prostanoid receptors. In radioligand binding assays, BI-671800 exhibits an IC₅₀ of 42 nM for CRTH2/DP2, with substantially higher IC₅₀ values of 25.6 μM for DP1 (609-fold selectivity), 62.6 μM for thromboxane receptor (1,490-fold selectivity), and >100 μM for prostacyclin receptor (>2,381-fold selectivity) [1]. This selectivity profile is critical for minimizing off-target prostanoid pathway effects.

CRTH2 Antagonist DP2 Selectivity Receptor Binding Prostaglandin D2 Receptor

BI-671800 In Vitro Functional Activity: Inhibition of PGD2-Induced Human Eosinophil Shape Change

BI-671800 functionally inhibits PGD2-mediated eosinophil shape change with an IC₅₀ of 744 nM in human eosinophils [1]. This functional readout, which measures CRTH2-dependent cellular activation, provides a translational bridge between receptor binding affinity (IC₅₀ = 42 nM in radioligand assay) and downstream cellular response in a primary human effector cell relevant to allergic inflammation. The ~18-fold potency shift between binding and functional assays is a quantitative characteristic of this compound.

CRTH2 Antagonist Eosinophil Functional Assay PGD2 Shape Change

BI-671800 Species Cross-Reactivity: Human and Murine CRTH2 Potency Comparison

BI-671800 exhibits comparable high potency against both human and murine CRTH2 receptors. In transfected cell assays, the IC₅₀ for PGD2 binding to human CRTH2 is 4.5 nM, while the IC₅₀ for murine CRTH2 is 3.7 nM [1]. This near-identical potency across species is not universal among CRTH2 antagonists (for example, setipiprant shows species-dependent differences) and constitutes a significant differentiator for in vivo preclinical translation.

CRTH2 Antagonist Species Cross-Reactivity Murine Model Translational Pharmacology

BI-671800 Optimal Research Application Scenarios Based on Quantitative Evidence


Seasonal Allergic Rhinitis Preclinical and Translational Modeling

BI-671800 is optimized for research applications in seasonal allergic rhinitis models requiring an orally administered CRTH2 antagonist with established human efficacy benchmarks. The compound's TNSS reduction of 17% versus placebo in environmental challenge chamber studies (P = .0026) provides a quantified efficacy anchor for experimental design and dose-response calibration [1]. The near-identical human (4.5 nM) and murine (3.7 nM) IC₅₀ values support direct translation between mouse models of allergic rhinitis and human-targeted investigations [2].

Controller-Naïve Asthma Efficacy Studies

In controller-naïve asthma patients, BI-671800 produced FEV1 improvements of 3.08% (50 mg bid), 3.59% (200 mg bid), and 3.98% (400 mg bid) versus placebo after 6 weeks [1]. This modest but statistically significant efficacy in steroid-naïve populations defines the compound's application scope: it is most appropriate for studies examining CRTH2 antagonism as monotherapy in mild-to-moderate asthma, rather than as add-on therapy in ICS-refractory populations where trials showed no benefit [2].

In Vitro CRTH2 Pathway Studies Requiring High Receptor Selectivity

BI-671800 is indicated for in vitro experiments where discrimination between CRTH2/DP2 signaling and other prostanoid pathways is critical. The compound's >600-fold selectivity for CRTH2 over DP1 (IC₅₀ 42 nM vs 25.6 μM) and >1,400-fold selectivity over thromboxane receptor (IC₅₀ 62.6 μM) [1] enables clean pharmacological dissection of PGD2-mediated CRTH2 activation without confounding off-target effects on vascular tone (DP1, prostacyclin) or platelet function (thromboxane).

Eosinophil-Mediated Allergic Inflammation Functional Assays

BI-671800 is applicable for functional studies of eosinophil biology where CRTH2-dependent activation pathways are under investigation. The compound's functional IC₅₀ of 744 nM for inhibiting PGD2-induced eosinophil shape change [1] establishes a concentration range for achieving near-complete blockade of CRTH2-mediated eosinophil activation in vitro, while its suppression of nasal eosinophil counts and IL-4/eotaxin levels (P < .05 for 200 mg bid) [2] provides translational relevance to allergic inflammation endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-671800

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.